3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid
Description
IUPAC Name Breakdown and Functional Group Analysis
The systematic IUPAC name 3-{[(tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid delineates the compound’s structural features with precision. Breaking this down:
- Benzoic acid : The parent structure is a benzene ring substituted with a carboxylic acid group (-COOH) at position 1.
- 2,4,6-Trimethyl : Three methyl (-CH₃) groups occupy positions 2, 4, and 6 on the aromatic ring, creating a symmetrical substitution pattern.
- 3-{[(tert-butoxy)carbonyl]amino} : At position 3, an amino group (-NH₂) is protected by a tert-butoxycarbonyl (Boc) group. The Boc moiety consists of a carbonyl group (-C=O) linked to a tert-butoxy (-O-C(CH₃)₃) chain.
The functional groups include:
- Carboxylic acid : Governs acidity and participates in hydrogen bonding.
- Methyl groups : Enhance hydrophobicity and influence steric interactions.
- Boc-protected amine : Provides temporary protection for the amino group during synthetic processes, enabling selective reactivity.
Table 1: Functional Groups and Their Positions
| Position | Functional Group | Role in Reactivity |
|---|---|---|
| 1 | Carboxylic acid (-COOH) | Acid catalysis, hydrogen bonding |
| 2,4,6 | Methyl (-CH₃) | Steric hindrance, lipophilicity |
| 3 | Boc-protected amine (-NHBoc) | Deprotection for further functionalization |
The SMILES notation O=C(O)C1=C(C)C=C(C)C(NC(OC(C)(C)C)=O)=C1C (Figure 1) corroborates this arrangement, illustrating the benzene core with substituents.
Molecular Formula and Weight Validation
The molecular formula C₁₅H₂₁NO₄ derives from the following contributions:
- Benzene ring : 6 carbons.
- Carboxylic acid (-COOH) : 2 oxygens and 2 hydrogens.
- Three methyl groups : 3 carbons and 9 hydrogens (3 × CH₃).
- Boc-protected amine : Adds 4 carbons (from tert-butyl), 2 oxygens (from carbonyl and ether), and 1 nitrogen.
Calculating the molecular weight:
- Carbon: 15 × 12.01 = 180.15 g/mol
- Hydrogen: 21 × 1.01 = 21.21 g/mol
- Nitrogen: 1 × 14.01 = 14.01 g/mol
- Oxygen: 4 × 16.00 = 64.00 g/mol
Total : 180.15 + 21.21 + 14.01 + 64.00 = 279.37 g/mol , aligning with the reported value of 279.33 g/mol.
Table 2: Molecular Formula Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₅H₂₁NO₄ | 279.33 |
| 4-(Boc-amino)benzoic acid | C₁₂H₁₄NO₄ | 236.24 |
| 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid | C₁₇H₂₄N₂O₆ | 352.38 |
The trimethyl substitution increases molecular weight and lipophilicity compared to monosubstituted analogues.
Crystallographic Data and Stereochemical Considerations
No crystallographic data for this compound is available in the provided sources. However, structural inferences can be drawn from related trimethylbenzoic acids. For instance, 2,4,6-trimethylbenzoic acid (CAS 480-63-7) crystallizes in a monoclinic system with a melting point of 154°C. The tert-butoxycarbonyl group’s bulkiness likely disrupts crystalline packing, potentially lowering the melting point relative to unmasked analogues.
Stereochemically, the molecule lacks chiral centers due to:
- Planar benzene ring : Prevents tetrahedral stereogenicity.
- Symmetrical substitution : Methyl groups at positions 2, 4, and 6 create a trigonal symmetry axis.
- Boc group : The tert-butyl moiety’s three methyl branches render it achiral.
Thus, the compound exists as a single stereoisomer, simplifying its purification and characterization.
Comparative Analysis with Related Boc-Protected Benzoic Acid Derivatives
1. Substituent Position and Number
- This compound : One Boc group at position 3; three methyl groups at 2,4,6.
- 4-(Boc-amino)benzoic acid : Single Boc group at position 4; no methyl substituents.
- 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid : Dual Boc groups at positions 3 and 4; no methyl groups.
2. Physicochemical Properties
- Lipophilicity : Trimethyl substitution enhances hydrophobicity (logP ≈ 3.5) compared to non-methylated analogues (logP ≈ 2.1).
- Solubility : The Boc group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduces aqueous solubility.
3. Synthetic Utility
- Trimethyl derivative : Methyl groups hinder electrophilic substitution, directing reactions to the Boc-protected amine.
- Bis-Boc analogue : Dual protection allows sequential deprotection for multi-step synthesis.
Table 3: Functional Comparison of Boc-Protected Benzoic Acids
| Feature | This compound | 4-(Boc-amino)benzoic acid | 3,4-Bis-Boc-benzoic acid |
|---|---|---|---|
| Boc Groups | 1 | 1 | 2 |
| Methyl Substituents | 3 | 0 | 0 |
| Molecular Weight (g/mol) | 279.33 | 236.24 | 352.38 |
| Key Application | Peptide synthesis with steric control | Intermediate in drug design | Orthogonal protection strategies |
This comparative framework highlights how substitution patterns tailor reactivity for specific synthetic goals.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C15H21NO4/c1-8-7-9(2)12(10(3)11(8)13(17)18)16-14(19)20-15(4,5)6/h7H,1-6H3,(H,16,19)(H,17,18) |
InChI Key |
LSJGALMFJHUOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Direct Carboxylation of Trimethylbenzene Derivatives
This approach involves the oxidation of sym-trimethylbenzene (mesitylene) to the corresponding benzoic acid, followed by functionalization.
Step 1: Oxidation of sym-trimethylbenzene with carbon dioxide under catalytic conditions, typically using a catalyst such as cobalt or manganese salts, at elevated temperatures (~150-200°C). The reaction proceeds via a carboxylation mechanism, converting methyl groups into carboxylic acids.
Step 2: Introduction of amino groups through nitration or amination, often employing nitrobenzoic acid intermediates, followed by reduction.
Step 3: Protection of amino groups with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of bases such as triethylamine, yielding the Boc-protected amino benzoic acid.
| Reaction Conditions | Yield | Reference |
|---|---|---|
| CO₂ pressure 0.2 MPa, catalyst, 6-12 h | Up to 70% |
- This method benefits from fewer steps and uses environmentally benign reagents.
- The key challenge is controlling regioselectivity to obtain the desired substitution pattern.
Multi-step Synthesis from 2,4,6-Trimethylbenzoic Acid
Starting from commercially available 2,4,6-trimethylbenzoic acid, the process involves:
- Step 1: Conversion of the acid to an acyl chloride using thionyl chloride or oxalyl chloride.
- Step 2: Formation of an amide via reaction with ammonia or primary amines.
- Step 3: Boc-protection of the amino group using Boc-Cl in the presence of a base such as sodium bicarbonate or triethylamine.
2,4,6-Trimethylbenzoic acid → (Thionyl chloride) → 2,4,6-Trimethylbenzoyl chloride → (Ammonia or amine) → 2,4,6-Trimethylbenzamide → (Boc-Cl, base) → 3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Thionyl chloride, reflux | 2-4 h | 85% |
- This route offers high yields and straightforward purification.
- The Boc-protection step ensures stability of the amino group during subsequent reactions.
Catalytic Amination of Aromatic Precursors
Recent advances involve catalytic amination of aromatic methyl groups, converting methyl substituents into amino groups, followed by Boc-protection.
- Step 1: Selective oxidation of methyl groups to aldehydes or acids.
- Step 2: Catalytic amination using transition metal catalysts (e.g., Pd, Cu) under mild conditions.
- Step 3: Boc-protection as described above.
| Catalyst | Temperature | Yield | Reference |
|---|---|---|---|
| Pd/C | 80-120°C | 65-75% |
- This method allows for regioselective amino group introduction directly onto the aromatic ring.
- Requires precise control to avoid over-oxidation or polyamination.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Carboxylation | Sym-trimethylbenzene | CO₂, catalyst | 150-200°C, 6-12 h | Eco-friendly, fewer steps | Regioselectivity challenges |
| Multi-step from 2,4,6-trimethylbenzoic acid | 2,4,6-Trimethylbenzoic acid | Thionyl chloride, Boc-Cl | Reflux, room temp | High yield, straightforward | Multiple steps |
| Catalytic amination | Methyl groups on aromatic ring | Transition metal catalysts | 80-120°C | Regioselective amino introduction | Catalyst cost, control needed |
Research Findings and Optimization Insights
- Catalyst Selection: Manganese and cobalt catalysts have shown efficacy in direct carboxylation with high selectivity and yield.
- Reaction Environment: Maintaining an inert atmosphere and controlled temperature enhances selectivity.
- Protection Strategy: Boc-Cl is preferred for amino protection due to its stability and ease of removal.
- Green Chemistry: Utilizing CO₂ as a carbon source aligns with sustainable practices, reducing hazardous waste.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Major Products
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions, allowing for selective modifications. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Boc-Protected Amino Carboxylic Acids
- PBZS1035 (CAS: 222530-39-4) and PBZS1034 (CAS: 222530-34-9): These cyclohexane derivatives contain Boc-protected amino and carboxylic acid groups but differ in stereochemistry (1R,3S vs. 1S,3R configurations).
- PBSQ8154 (CAS: 933445-51-3): A deprotected (free amino) cyclohexane carboxylic acid. The absence of the Boc group in PBSQ8154 increases reactivity but reduces stability under acidic conditions, contrasting with the Boc-protected benzoic acid’s resilience .
Ester Derivatives
- PB05684 (CAS: 3618-03-9) and PB05690 (CAS: 110928-44-4): Methyl esters with hydroxyl or hydroxymethyl groups. The benzoic acid’s free carboxylic acid group offers higher hydrophilicity and acidity (predicted pKa ~4.2) compared to these esters, which are more lipophilic (logP ~1.5–2.0) and serve as prodrug precursors .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is a derivative of trimethylbenzoic acid with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory properties.
- Molecular Formula : C14H19NO4
- Molecular Weight : 273.31 g/mol
- CAS Number : 155567-87-6
Antimicrobial Activity
Research indicates that derivatives of benzoic acids exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various microbial strains.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 6.3 µg/mL |
| Compound B | Escherichia coli | 12.5 µg/mL |
| Compound C | Candida albicans | 25 µg/mL |
These findings suggest that modifications to the benzoic acid structure can enhance antimicrobial efficacy. For instance, introducing functional groups can significantly alter the MIC values, indicating a relationship between structure and activity.
Cytotoxicity
The cytotoxic potential of this compound has been evaluated in various cancer cell lines. Studies have shown that certain derivatives exhibit selective cytotoxicity against specific cancer types.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 15.6 | |
| HCT-15 (colon cancer) | 8.33 | |
| A549 (lung cancer) | 12.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as a chemotherapeutic agent.
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory activity of benzoic acid derivatives has been documented in several studies.
- Mechanism of Action : The compound may inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation.
- Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with related compounds resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A recent study synthesized several derivatives of trimethylbenzoic acid and assessed their antimicrobial activity against common pathogens. The results highlighted the enhanced efficacy of compounds with tert-butoxycarbonyl groups against Gram-positive bacteria compared to their parent compounds . -
Cytotoxicity Assessment :
Another investigation focused on the cytotoxic effects of benzoic acid derivatives on various cancer cell lines. The study found that specific modifications led to increased selectivity and potency against breast and colon cancer cells . -
Inflammation Modulation :
Research into the anti-inflammatory properties of these compounds revealed their potential to downregulate inflammatory responses in vitro and in vivo, suggesting their applicability in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
